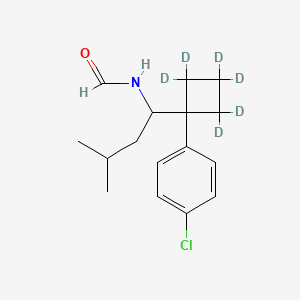![molecular formula C54H75N13O6S B15144795 N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PP-biotin, also known as Polypropylene-biotin, is a compound that combines the properties of polypropylene and biotin. Polypropylene is a thermoplastic polymer used in a wide variety of applications, while biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that acts as a coenzyme in various metabolic processes. The combination of these two components results in a compound with unique properties that can be utilized in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PP-biotin typically involves the chemical modification of polypropylene to introduce biotin moieties. This can be achieved through various methods, including:
Grafting: Biotin can be grafted onto polypropylene using reactive intermediates such as maleic anhydride. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Coupling Reactions: Biotin can be coupled to polypropylene using coupling agents like carbodiimides or succinimidyl esters. These reactions often require mild conditions and can be performed in organic solvents.
Industrial Production Methods
Industrial production of PP-biotin involves scaling up the synthetic methods mentioned above. The process typically includes:
Polymerization: Polypropylene is first polymerized using standard industrial techniques.
Functionalization: The polymer is then functionalized with biotin using grafting or coupling reactions.
Purification: The final product is purified to remove any unreacted biotin or other impurities.
化学反応の分析
Types of Reactions
PP-biotin can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions, leading to the formation of biotin sulfoxide or biotin sulfone.
Reduction: Reduction reactions can convert biotin sulfoxide or biotin sulfone back to biotin.
Substitution: The biotin moiety can participate in substitution reactions, where functional groups on the biotin are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include biotin derivatives such as biotin sulfoxide, biotin sulfone, and various substituted biotin compounds.
科学的研究の応用
PP-biotin has a wide range of applications in scientific research, including:
Chemistry: PP-biotin can be used as a functionalized polymer in various chemical reactions and processes.
Biology: In biological research, PP-biotin can be used for biotinylation of proteins, nucleic acids, and other biomolecules, facilitating their detection and purification.
Medicine: PP-biotin can be used in drug delivery systems, where the biotin moiety can target specific cells or tissues.
Industry: In industrial applications, PP-biotin can be used in the production of biotinylated materials for various purposes, including diagnostics and biotechnology.
作用機序
The mechanism of action of PP-biotin involves the interaction of the biotin moiety with specific molecular targets. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in various metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The biotin moiety in PP-biotin can bind to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules.
類似化合物との比較
PP-biotin can be compared with other biotinylated compounds, such as:
Biotinylated Proteins: These are proteins that have been chemically modified to include biotin moieties. They are commonly used in biochemical assays and diagnostic tests.
Biotinylated Nucleic Acids: These are nucleic acids that have been modified to include biotin, allowing for their detection and purification.
Biotinylated Polymers: These are polymers that have been functionalized with biotin, similar to PP-biotin. They can be used in various applications, including drug delivery and biotechnology.
PP-biotin is unique in that it combines the properties of polypropylene and biotin, resulting in a compound with enhanced stability and functionality compared to other biotinylated compounds.
特性
分子式 |
C54H75N13O6S |
|---|---|
分子量 |
1034.3 g/mol |
IUPAC名 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-[2-[4-[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethylamino]-6-oxohexyl]hexanamide |
InChI |
InChI=1S/C54H75N13O6S/c55-52-49-50(39-22-24-42(25-23-39)73-41-15-4-1-5-16-41)63-67(53(49)60-38-59-52)40-14-12-30-66(36-40)48(71)21-13-29-64-32-34-65(35-33-64)31-28-58-47(70)19-7-3-11-26-56-45(68)18-6-2-10-27-57-46(69)20-9-8-17-44-51-43(37-74-44)61-54(72)62-51/h1,4-5,13,15-16,21-25,38,40,43-44,51H,2-3,6-12,14,17-20,26-37H2,(H,56,68)(H,57,69)(H,58,70)(H2,55,59,60)(H2,61,62,72)/b21-13+/t40-,43+,44+,51+/m1/s1 |
InChIキー |
QDWFTKGFKIYDLX-UJLKPDLOSA-N |
異性体SMILES |
C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
正規SMILES |
C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


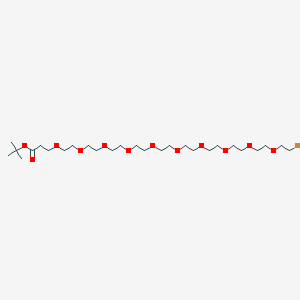
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
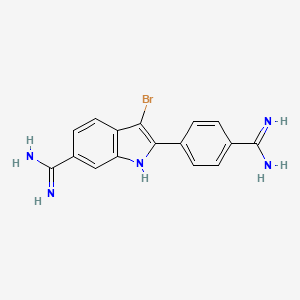
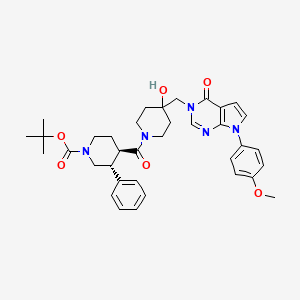
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
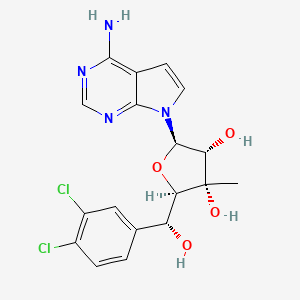
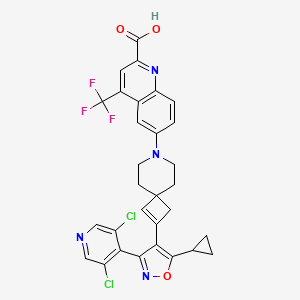
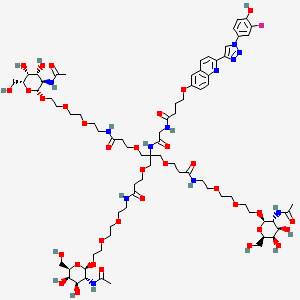
![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
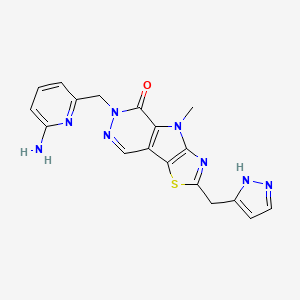
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
